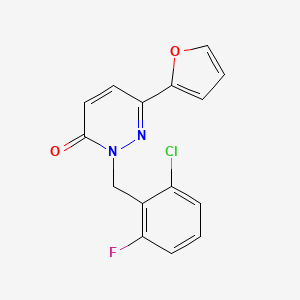
2-(2-chloro-6-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-6-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one is a complex organic compound characterized by its unique structure, which includes a pyridazinone ring, a furan ring, and a chloro-fluoro benzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one typically involves multiple steps, starting with the preparation of the core pyridazinone structure. One common approach is the cyclization of hydrazine derivatives with appropriate carboxylic acids or their derivatives under acidic or basic conditions. The furan ring can be introduced through a subsequent reaction with furfural or its derivatives.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The chloro-fluoro benzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: : Reduction reactions can be performed to convert the pyridazinone ring into other derivatives.
Substitution: : The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromyl chloride, potassium permanganate, and hydrogen peroxide.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like sodium hydroxide, ammonia, and amines are typically employed, often under elevated temperatures and pressures.
Major Products Formed
Oxidation: : 2-Chloro-6-fluorobenzaldehyde, 2-chloro-6-fluorobenzoic acid.
Reduction: : Reduced pyridazinone derivatives.
Substitution: : Substituted pyridazinone derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology
In biological research, 2-(2-chloro-6-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one is studied for its potential biological activity. It may serve as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.
Medicine
The compound has shown promise in medicinal chemistry, where it is evaluated for its therapeutic potential. It may be used in the treatment of various diseases, including those related to inflammation and infection.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism by which 2-(2-chloro-6-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Chloro-6-fluorobenzyl)pyridazin-3(2H)-one: : Similar structure but lacks the furan ring.
2-(2-Chloro-6-fluorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one: : Similar structure but with a thiophene ring instead of furan.
2-(2-Chloro-6-fluorobenzyl)-6-(pyridin-2-yl)pyridazin-3(2H)-one: : Similar structure but with a pyridine ring instead of furan.
Uniqueness
The presence of the furan ring in 2-(2-chloro-6-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one distinguishes it from its analogs. This structural feature can influence its chemical reactivity, biological activity, and physical properties, making it unique among similar compounds.
Propriétés
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-6-(furan-2-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O2/c16-11-3-1-4-12(17)10(11)9-19-15(20)7-6-13(18-19)14-5-2-8-21-14/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJRUHJFTPVDGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C(=O)C=CC(=N2)C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














